molecular formula C6H5BrN4O B1148953 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 1334135-57-7

5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine

Cat. No.: B1148953
CAS No.: 1334135-57-7
M. Wt: 229.037
InChI Key: FAZNGFFMXPNDTQ-UHFFFAOYSA-N
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Description

5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine is a chemical building block based on an electron-deficient, nitrogen-rich heterocyclic scaffold recognized for its significant value in medicinal chemistry and drug discovery . The [1,2,4]triazolo[4,3-a]pyrazine core is associated with a wide range of biological activities, making it a versatile scaffold for developing novel therapeutic agents . This compound is specifically designed for research applications. The bromo substituent at the 5-position offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to create diverse compound libraries. The methoxy group at the 8-position can influence the compound's electronic properties and metabolic stability. Key Research Applications: Oncology Research: Analogues of this scaffold have demonstrated potent activity as dual c-Met/VEGFR-2 kinase inhibitors, showing excellent antiproliferative effects against human lung (A549), breast (MCF-7), and cervical (Hela) cancer cell lines . Other derivatives have been developed as novel PARP1 inhibitors with potential to overcome acquired resistance . Antimalarial Drug Discovery: The [1,2,4]triazolo[4,3-a]pyrazine scaffold is a central focus of the Open Source Malaria (OSM) consortium (Series 4), exhibiting high potency against Plasmodium falciparum and a proposed mechanism of action involving the inhibition of the parasite's PfATP4 enzyme . Neurological and Other Disorders: Compounds based on this scaffold have shown activity as modulators of the P2X7 receptor and binders to the N-methyl-D-aspartate subtype 2B receptor, indicating potential in neurological disease research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

5-bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O/c1-12-6-5-10-9-3-11(5)4(7)2-8-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZNGFFMXPNDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N2C1=NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-8-Methoxypyrazine-2,3-Diamine

The diamine intermediate serves as the critical precursor for triazolo ring formation. A representative route involves:

Post-Cyclization Functionalization

Bromination of Preformed Triazolo Derivatives

An alternative approach involves brominating a methoxy-substituted triazolo intermediate:

Step 1: Synthesis of 8-Methoxy-Triazolo[4,3-A]Pyrazine
8-Methoxypyrazine-2,3-diamine is cyclized using HATU and DIPEA in DMF, followed by reduction with LiAlH₄ to yield the triazolo core.

Step 2: Regioselective Bromination
Electrophilic bromination at position 5 is performed using Br₂ in HBr/AcOH (1:1) at 40°C. The methoxy group directs bromination to the para position, achieving >90% regioselectivity.

Comparative Analysis of Methods

Parameter Cyclization of Diamine Post-Cyclization Bromination
Overall Yield 65–75%50–60%
Purity ≥98%90–95%
Regiochemical Control HighModerate
Scalability Suitable for kg-scaleLimited by bromination step

The diamine cyclization route is preferred for industrial applications due to higher yields and better regiocontrol.

Critical Process Considerations

Solvent and Reagent Optimization

  • DMF vs. THF : DMF enhances reaction rates in cyclization steps but complicates purification. THF is preferred for reductions involving LiAlH₄.

  • Base Selection : DIPEA outperforms Et₃N in suppressing side reactions during HATU-mediated couplings.

Purification Techniques

  • Crystallization : The final compound is purified via recrystallization from ethanol/water (3:1), achieving >99% purity.

  • Chromatography : Silica gel chromatography with EtOAc/hexane (1:2) is used for intermediates .

Chemical Reactions Analysis

Chemical Reactions Involving 5-Bromo-8-methoxy- triazolo[4,3-A]pyrazine

5-Bromo-8-methoxy- triazolo[4,3-A]pyrazine can undergo various chemical reactions due to the presence of reactive functional groups:

  • Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles such as amines or thiols. This reaction is significant for further derivatization.

  • Oxidation Reactions : The methoxy group can participate in oxidation reactions using agents like hydrogen peroxide or other oxidizing agents.

Table 2: Types of Chemical Reactions

Reaction TypeDescription
Nucleophilic SubstitutionReplacement of bromine with nucleophiles
OxidationConversion of methoxy group under oxidizing conditions

Biological Activity and Mechanism of Action

Research indicates that derivatives of 5-Bromo-8-methoxy- triazolo[4,3-A]pyrazine exhibit significant biological activities:

  • Antibacterial Activity : Several studies have evaluated its antibacterial properties against Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown promising minimum inhibitory concentrations (MICs) comparable to established antibiotics.

  • Anticancer Potential : The compound has been studied for its inhibitory effects on specific kinases involved in cancer progression. Notably, it has shown potential as a dual inhibitor targeting c-Met and VEGFR-2 pathways critical for tumor growth and angiogenesis.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazolo[4,3-A]pyrazine derivatives. In vitro evaluations have shown that compounds similar to 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain derivatives displayed moderate to good antibacterial effects against Staphylococcus aureus and Escherichia coli, with some compounds achieving minimum inhibitory concentrations comparable to established antibiotics like ampicillin .

Antidiabetic Properties

The triazolo[4,3-A]pyrazine scaffold is recognized as a key pharmacophore in the design of antidiabetic agents. Specifically, derivatives of this compound have been linked to the development of sitagliptin phosphate, a Dipeptidyl Peptidase-4 (DPP-4) inhibitor used for managing type II diabetes mellitus. The structural features of this compound make it a valuable building block for synthesizing new antidiabetic drugs .

Anticancer Potential

Emerging research indicates that triazolo[4,3-A]pyrazine derivatives could play a role in cancer therapy. Investigations into related compounds have revealed their capacity to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the activation of caspases, which are critical for the apoptotic process. This suggests that this compound may also possess anticancer properties worth exploring further .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods involving the formation of heterocyclic structures. The compound serves as an important intermediate in the synthesis of other biologically active derivatives. Research has focused on optimizing synthetic routes to enhance yield and reduce by-products, thereby making the process more suitable for industrial applications .

Case Studies and Research Findings

StudyFocusFindings
Study on Antibacterial Activity Evaluated various triazolo derivativesIdentified compounds with MIC values comparable to ampicillin against E. coli and S. aureus .
Antidiabetic Drug Development Explored structure–activity relationshipsConfirmed the role of triazolo derivatives in DPP-4 inhibition leading to improved glycemic control .
Anticancer Activity Assessment Tested against breast cancer cell linesFound significant cytotoxicity with activation of apoptotic pathways .

Mechanism of Action

The mechanism of action of 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on the cell surface, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The position and nature of substituents significantly influence the physical, chemical, and biological properties of triazolopyrazine derivatives. Below is a comparative analysis:

Table 1: Key Properties of Selected Triazolopyrazine Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities Reference
5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine 5-Br, 8-OCH₃ C₆H₅BrN₄O 245.03 Intermediate, potential bioactivity
5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine 5-Br, 8-Cl C₅H₂BrClN₄ 233.45 Synthetic intermediate
8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine 8-O-C₆H₃FNO₂ C₁₁H₆FN₅O₃ 299.20 High yield (80.04%), intermediate
3-tert-Butyl-7-bromo-pyrazolo[5,1-c][1,2,4]triazin-4(1H)-one 7-Br, 3-t-Bu C₉H₁₀BrN₅O 284.11 Crystal structure analyzed via XRD
Key Observations:

Bromine vs. Methoxy vs. Methoxy (OCH₃) is electron-donating, improving solubility in polar solvents compared to halogens. This may enhance bioavailability in pharmacological applications . Chlorine (Cl) is smaller than Br, leading to differences in steric hindrance and molecular packing, as observed in XRD studies of brominated analogs .

Positional Effects: Bromine at position 5 (as in the target compound) versus position 7 (e.g., 7-bromo derivatives in ) alters molecular geometry. XRD data shows that bromine at position 7 induces stronger non-valence interactions and distinct crystal packing . Methoxy at position 8 may reduce reactivity compared to 8-chloro derivatives, as seen in substitution reactions where chloro groups are more easily displaced .

Biological Activity

5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine (CAS No. 1334135-57-7) is a compound belonging to the triazolo[4,3-a]pyrazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H5BrN4OC_6H_5BrN_4O with a molecular weight of 229.03 g/mol. The compound features a bromine atom and a methoxy group that contribute to its biological activity and solubility characteristics.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. A notable study synthesized various derivatives and evaluated their in vitro antibacterial activity against common pathogens. The results indicated that compounds within this family exhibited moderate to good antibacterial effects against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentrations (MICs) : One derivative demonstrated MICs of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to standard antibiotics like ampicillin .
  • Structure-Activity Relationship : The presence of long alkyl chains was found to enhance antibacterial activity due to increased lipophilicity and cell permeability. Conversely, aromatic groups showed varied effects depending on their electronic properties .

The mechanism through which triazolo[4,3-a]pyrazine derivatives exert their antibacterial effects involves:

  • Disruption of Bacterial Cell Membrane : These compounds can alter the integrity of bacterial membranes.
  • Inhibition of DNA Gyrase and Topoisomerase IV : Molecular docking studies suggest that these compounds bind effectively to DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription .

Therapeutic Applications

Beyond antibacterial activity, triazolo[4,3-a]pyrazine derivatives have been investigated for various therapeutic potentials:

  • Antidiabetic : Some derivatives have shown promise in managing type II diabetes by mimicking the action of sitagliptin phosphate, a known antidiabetic drug.
  • Antifungal and Antiviral : Research indicates potential antifungal properties alongside antiviral activities against specific viral strains.
  • Anticancer : Certain derivatives have demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant inhibitory effects on cell proliferation .

Case Studies

  • Synthesis and Evaluation : A study published in November 2023 synthesized novel triazolo[4,3-a]pyrazine derivatives and assessed their biological activities. Among these, one compound showed potent activity against Staphylococcus aureus with an MIC comparable to established antibiotics .
  • Molecular Docking Studies : Research utilizing molecular docking techniques revealed that specific substitutions on the triazolo ring could enhance binding affinity to target proteins involved in bacterial resistance mechanisms .

Q & A

Basic: What are the established synthetic pathways for 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine?

Answer:
The primary synthesis route begins with 2,3-dichloropyrazine, proceeding through cyclization of 2-chloro-3-hydrazinopyrazine intermediates, followed by hydrolysis and N-alkylation to introduce substituents at positions 3 and 7 . An alternative electrochemical-photochemical method involves coupling 5-substituted tetrazoles with dimethoxypyrazine, generating nitrilimine intermediates that cyclize to form the triazolopyrazine backbone . These pathways emphasize regioselectivity and functional group compatibility.

Advanced: How can synthetic limitations in N7-substituted triazolopyrazines be mitigated?

Answer:
Traditional methods restrict substituent diversity at position 7 due to alkylation challenges. To address this, carbonyl reagents (e.g., aldehydes, ketones) are employed to modify position 3, enabling broader structural diversity while maintaining regiochemical control. For example, reductive amination or nucleophilic substitution post-cyclization can introduce aryl/alkyl groups at N7 . Computational modeling of steric and electronic effects aids in optimizing reaction conditions .

Basic: What analytical techniques are validated for purity assessment of 5-Bromo-8-methoxy derivatives?

Answer:
Potentiometric titration with 0.1 M perchloric acid in anhydrous acetic acid is recommended for quantitative determination, achieving ≤0.22% uncertainty . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) resolves impurities like oxidation byproducts (e.g., 3,8-dione derivatives) and residual intermediates (e.g., hydrazinopyrazine analogs), ensuring total impurities <0.5% .

Advanced: How should contradictory antimicrobial activity data be interpreted for triazolopyrazine derivatives?

Answer:
Discrepancies in MIC/MBC values (e.g., gram-negative vs. gram-positive bacteria) may arise from substituent-dependent membrane permeability or target specificity. For instance, 7-(4-fluorobenzyl)-3-thioxo derivatives show enhanced activity against gram-negative strains (MIC = 12.5 µg/mL) due to lipophilic substituents improving cellular uptake . Validate findings using standardized broth microdilution assays and comparative structure-activity relationship (SAR) studies across bacterial panels.

Advanced: What methodologies optimize the regioselectivity of electrophilic substitutions in triazolopyrazines?

Answer:
Bromination at position 5 (vs. position 8) is controlled by directing groups (e.g., methoxy at C8) and solvent polarity. For 5-Bromo-8-methoxy derivatives, use N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–5°C to minimize side reactions . Computational DFT studies predict charge distribution, guiding reagent selection and reaction kinetics .

Basic: What biological targets are associated with triazolopyrazine derivatives?

Answer:
These compounds exhibit dual c-Met/VEGFR-2 kinase inhibition (IC₅₀ = 0.1–5 µM) and human adenosine receptor antagonism (A₁/A₂ₐ Ki < 50 nM) . Antimicrobial activity correlates with thioxo or amino substituents at position 3, disrupting bacterial folate synthesis or fungal ergosterol biosynthesis .

Advanced: How can decomposition pathways of 5-Bromo-8-methoxy derivatives be monitored during storage?

Answer:
Accelerated stability studies (40°C/75% RH) with HPLC-MS identify degradation products, such as 8-oxo derivatives from hydrolysis or 3,8-diones from oxidation. Lyophilization and storage under nitrogen at -20°C reduce decomposition rates. Mass loss during drying should not exceed 0.5% .

Advanced: What computational tools predict the energetic properties of triazolopyrazine-based materials?

Answer:
Density functional theory (DFT) calculates heats of formation (HOF) and detonation velocities (e.g., 8.5 km/s for trinitromethyl derivatives), while molecular dynamics simulations assess thermal stability. These models prioritize low sensitivity and high energy density for applications in insensitive munitions .

Basic: How are intermediates like 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine characterized?

Answer:
Intermediates are identified via ¹H/¹³C NMR (e.g., δ 8.2 ppm for C5-H in CDCl₃) and high-resolution mass spectrometry (HRMS). X-ray crystallography confirms regiochemistry, as seen in 8-amino derivatives with planar triazole-pyrazine fusion .

Advanced: What strategies improve yield in multi-step syntheses of 5-Bromo-8-methoxy derivatives?

Answer:
Optimize stepwise protection/deprotection (e.g., tert-butyloxycarbonyl [Boc] groups) and catalytic hydrogenation for nitro reductions. For photochemical steps, dual-wavelength UV lamps (254/265 nm) enhance nitrilimine intermediate stability, increasing cyclization yields to >75% .

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